molecular formula C8H7BrO3 B13460379 6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane

6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane

Cat. No.: B13460379
M. Wt: 233.06 g/mol
InChI Key: PQIWDZBUHXVOKA-APZFVMQVSA-N
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Description

6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position on the indole ring. The compound also contains two deuterium atoms at the 2,2 positions of the dioxaindane moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane typically involves the bromination of 4-methoxyindole followed by the introduction of the dioxaindane moiety. One common method involves the use of bromine and a suitable solvent such as dichloromethane to achieve bromination. The reaction is carried out at room temperature, and the product is purified using column chromatography.

Another method involves the use of copper(II) acetate and 4-dimethylaminopyridine (4-DMAP) in methanol. The reaction mixture is stirred at room temperature for several hours, followed by filtration and purification using silica gel chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted indole derivatives. These products can be further characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane is unique due to the presence of the dioxaindane moiety and the specific positioning of the bromine and methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C8H7BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

6-bromo-2,2-dideuterio-4-methoxy-1,3-benzodioxole

InChI

InChI=1S/C8H7BrO3/c1-10-6-2-5(9)3-7-8(6)12-4-11-7/h2-3H,4H2,1H3/i4D2

InChI Key

PQIWDZBUHXVOKA-APZFVMQVSA-N

Isomeric SMILES

[2H]C1(OC2=C(O1)C(=CC(=C2)Br)OC)[2H]

Canonical SMILES

COC1=CC(=CC2=C1OCO2)Br

Origin of Product

United States

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